REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH:13]2[C:8]([C:9]3[N:16]=[C:15]([NH:17]C(=O)C(C)C)[S:14][C:10]=3[CH2:11][CH2:12]2)=[CH:7][CH2:6][CH2:5]1)CC.C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl>>[CH3:1][N:4]1[CH:13]2[C:8]([C:9]3[N:16]=[C:15]([NH2:17])[S:14][C:10]=3[CH2:11][CH2:12]2)=[CH:7][CH2:6][CH2:5]1 |f:1.2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
|
Name
|
hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(±) N-(4,5,5a,6,7,8-hexahydro-6-propylthiazolo[4,5-f]quinolin-2-yl)-2-methylpropanamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N1CCC=C2C3=C(CCC12)SC(=N3)NC(C(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC=C2C3=C(CCC12)SC(=N3)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |